1-Chloro-4-ethoxy-2-methylbutane chemical and physical properties
1-Chloro-4-ethoxy-2-methylbutane chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 1-Chloro-4-ethoxy-2-methylbutane. The information herein is curated to support research and development activities, particularly in the realm of drug discovery and fine chemical synthesis.
Molecular Identity and Physicochemical Properties
1-Chloro-4-ethoxy-2-methylbutane is a halogenated ether. Its unique structure, featuring a primary alkyl chloride and an ether linkage, makes it a potentially valuable building block in organic synthesis.
Structure and Identification
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IUPAC Name: 1-chloro-4-ethoxy-2-methylbutane[1]
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Molecular Formula: C₇H₁₅ClO[1]
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Molecular Weight: 150.64 g/mol [1]
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CAS Number: 1495311-16-4[1]
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Canonical SMILES: CCOCCC(C)CCl[1]
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InChI Key: YMCWPTGLGOYBBY-UHFFFAOYSA-N[1]
Caption: 2D Structure of 1-Chloro-4-ethoxy-2-methylbutane.
Physicochemical Data
| Property | Value (Estimated) | Source/Basis of Estimation |
| Boiling Point | 160-180 °C | Estimated based on the boiling points of similar alkyl halides and ethers, which are generally higher than their corresponding alkanes due to increased molecular weight and dipole-dipole interactions.[2][3] Branching tends to lower the boiling point compared to straight-chain isomers.[2][4] |
| Melting Point | < -20 °C | Expected to be low, typical for a branched, non-symmetrical small organic molecule. |
| Density | ~0.9 - 1.0 g/mL | Estimated to be slightly less dense than water, a common characteristic of many chlorinated hydrocarbons. |
| Solubility | Insoluble in water; Soluble in organic solvents. | The hydrophobic alkyl chain and the chloro group are expected to dominate its solubility profile, making it immiscible with water but soluble in common organic solvents like ethers, alcohols, and chlorinated solvents. |
| XLogP3 | 2.2 | Computed by PubChem.[1] This value suggests a moderate level of lipophilicity. |
| Topological Polar Surface Area | 9.2 Ų | Computed by PubChem.[1] |
Synthesis and Reactivity
Proposed Synthetic Route
A plausible and efficient synthesis of 1-Chloro-4-ethoxy-2-methylbutane would involve the chlorination of the corresponding alcohol, 4-ethoxy-2-methylbutan-1-ol.
Caption: Proposed synthesis of 1-Chloro-4-ethoxy-2-methylbutane.
The precursor alcohol, 4-ethoxy-2-methylbutan-1-ol, can be synthesized through methods such as the reduction of a corresponding carboxylic acid or ester, or via ring-opening of an appropriate epoxide.
Experimental Protocol: Chlorination of a Primary Alcohol
This is a generalized protocol for the chlorination of a primary alcohol using thionyl chloride, which should be adaptable for the synthesis of 1-Chloro-4-ethoxy-2-methylbutane from its corresponding alcohol.
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Reaction Setup: In a fume hood, a dry, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (for HCl and SO₂ byproducts) is charged with 4-ethoxy-2-methylbutan-1-ol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane or toluene.
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Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (1.1-1.5 eq) is added dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and solvent are carefully removed under reduced pressure. The residue is then cautiously poured into ice-water.
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Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by fractional distillation under reduced pressure to yield 1-Chloro-4-ethoxy-2-methylbutane.
Chemical Reactivity
The reactivity of 1-Chloro-4-ethoxy-2-methylbutane is dictated by its two primary functional groups: the primary alkyl chloride and the ether linkage.
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Nucleophilic Substitution: The primary chloride is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of nucleophiles, making it a useful intermediate for the synthesis of more complex molecules. The presence of the ether oxygen may have a modest influence on the reactivity of the alkyl chloride through inductive effects.
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Grignard Reagent Formation: The alkyl chloride can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This Grignard reagent would be a potent nucleophile, useful for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[2][5][6][7]
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Ether Cleavage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.
Analytical Characterization (Predicted)
As no experimental spectral data is publicly available, the following are predictions based on the structure of 1-Chloro-4-ethoxy-2-methylbutane and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for each of the non-equivalent protons in the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-Cl | 3.4 - 3.6 | Doublet | 2H |
| -O-CH₂-CH₃ | 3.3 - 3.5 | Quartet | 2H |
| -CH(CH₃)- | 1.8 - 2.0 | Multiplet | 1H |
| -CH₂-CH₂-O- | 1.5 - 1.7 | Multiplet | 2H |
| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet | 3H |
| -CH(CH₃)- | 0.9 - 1.1 | Doublet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-Cl | 45 - 50 |
| -O-CH₂-CH₃ | 65 - 70 |
| -CH₂-CH₂-O- | 35 - 40 |
| -CH(CH₃)- | 30 - 35 |
| -O-CH₂-CH₃ | 15 - 20 |
| -CH(CH₃)- | 15 - 20 |
| -CH₂-CH₂-O- | 25 - 30 |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is also expected.[8][9]
Predicted Fragmentation Pattern:
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α-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[10][11][12]
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Loss of Cl: Loss of a chlorine radical (·Cl) from the molecular ion.
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Loss of HCl: Elimination of a molecule of HCl.
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Cleavage of the ethoxy group: Loss of an ethoxy radical (·OCH₂CH₃) or an ethene molecule (CH₂=CH₂) via rearrangement.
Caption: Predicted major fragmentation pathways for 1-Chloro-4-ethoxy-2-methylbutane.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-Chloro-4-ethoxy-2-methylbutane is not available. Therefore, handling precautions should be based on the hazards associated with its functional groups: alkyl chlorides and ethers.
General Hazards
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Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[13]
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Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Alkyl halides and ethers can cause irritation to the skin, eyes, and respiratory tract.[3][14][15]
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Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. While the structure of 1-Chloro-4-ethoxy-2-methylbutane does not make it as susceptible as some other ethers, it is a potential risk that should be considered, especially with older samples.
Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles and a face shield should be worn.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required.
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Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
The bifunctional nature of 1-Chloro-4-ethoxy-2-methylbutane makes it a candidate for a variety of applications in organic synthesis:
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Pharmaceutical Intermediates: The molecule can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The ethoxy group can improve solubility and the alkyl chloride provides a reactive handle for further functionalization.
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Fine Chemical Synthesis: It can be used as a building block in the synthesis of specialty chemicals, agrochemicals, and materials.
References
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Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET. (2025, December 23). Retrieved from [Link]
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C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes. (2026, March 22). Retrieved from [Link]
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Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]
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Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25). Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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The Grignard Reaction - WVU Community. (n.d.). Retrieved from [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
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Grignard Reagent and Grignard Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]
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12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
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Physical Properties of Alkyl Halides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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SAFETY DATA SHEET. (2017, October 24). Chem Service. Retrieved from [Link]
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1-Chloro-4-ethoxy-2-methylbutane | C7H15ClO | CID 66036757 - PubChem. (n.d.). Retrieved from [Link]
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7.3: Physical Properties of Alkyl Halides - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
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1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]
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1-Chloro-4-ethoxy-2-methylbutane | C7H15ClO | CID 66036757 - PubChem. (n.d.). Retrieved from [Link]
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